URB754

Monoacylglycerol lipase (MAGL) Endocannabinoid signaling 2-Arachidonoylglycerol (2-AG)

URB754 (6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one) is a synthetic small molecule that has been extensively investigated as a modulator of the endocannabinoid system. It was initially reported as a potent and non-competitive inhibitor of monoacylglycerol lipase (MAGL).

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 86672-58-4
Cat. No. B019394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURB754
CAS86672-58-4
Synonyms6-Methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazine-4-one; 
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2
InChIInChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18)
InChIKeyGFWNGVKCDGYFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

URB754 (CAS 86672-58-4) Inhibitor Profile: A Comparative Evidence Guide for Endocannabinoid System Researchers


URB754 (6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one) is a synthetic small molecule that has been extensively investigated as a modulator of the endocannabinoid system. It was initially reported as a potent and non-competitive inhibitor of monoacylglycerol lipase (MAGL) [1]. However, subsequent investigations have revealed that the MAGL inhibitory activity is attributable to a toxic impurity, bis(methylthio)mercurane, present in some commercial preparations [2]. Consequently, URB754 is now primarily characterized as a weak inhibitor of fatty acid amide hydrolase (FAAH) and a weak binder of the cannabinoid receptor 1 (CB1) .

Why URB754 Cannot Be Considered a Standard FAAH or MAGL Inhibitor: Key Differentiators for Informed Procurement


URB754 occupies a unique and problematic niche in the endocannabinoid pharmacology landscape. Unlike well-defined inhibitors such as URB597 for FAAH or JZL184 for MAGL, URB754 lacks clear, target-specific activity. Its initial characterization as a MAGL inhibitor has been disproven, and its observed MAGL inhibition in some studies is now known to stem from a toxic mercury-containing impurity [1]. Furthermore, its weak and inconsistent inhibition of FAAH and CB1 receptor binding [2] precludes its use as a reliable tool for dissecting these pathways. Substituting a validated, selective tool compound with URB754 would introduce significant experimental variability and confound data interpretation. The quantitative evidence below highlights why URB754's distinct pharmacological profile necessitates its specific consideration, primarily as a negative control or for studies investigating the impurity itself.

Quantitative Comparative Evidence: How URB754's Pharmacological Profile Differs from Key Comparators


URB754 Lacks True MAGL Inhibitory Activity in Native Brain Preparations vs. JZL184

While initial reports suggested URB754 as a potent MAGL inhibitor (IC50 = 200 nM on recombinant enzyme), it fails to inhibit 2-AG hydrolysis in native rat brain preparations. In a direct comparison, the validated MAGL inhibitor JZL184 exhibits robust inhibition of 2-AG hydrolysis in brain membranes with an IC50 of 8 nM [1], and displays >300-fold selectivity for MAGL over FAAH . In contrast, URB754 was ineffective in blocking 2-AG hydrolysis in rat brain preparations, demonstrating no functional MAGL inhibition in a physiologically relevant system [2].

Monoacylglycerol lipase (MAGL) Endocannabinoid signaling 2-Arachidonoylglycerol (2-AG)

URB754 Demonstrates Weak and Inconsistent FAAH Inhibition Compared to URB597

URB754 inhibits FAAH with a relatively high IC50 of 32 µM in rat brain, indicating weak potency . In a direct study, URB754 was found to not inhibit rat brain FAAH activity in a functional assay [1]. In contrast, the selective FAAH inhibitor URB597 potently inhibits FAAH with IC50 values in the low nanomolar range (e.g., 5 nM in rat brain membranes, 0.5 nM in intact neurons) [2]. The over 6,000-fold difference in potency highlights URB754's unsuitability as a FAAH probe.

Fatty acid amide hydrolase (FAAH) Anandamide (AEA) hydrolysis Enzyme inhibition

URB754's Apparent MAGL Activity is Contaminant-Dependent, Unlike Pure JZL195

The reported MAGL inhibitory activity (IC50 = 200 nM) for some URB754 samples is not due to URB754 itself, but to a toxic organomercurial impurity, bis(methylthio)mercurane, which is a potent MAGL inhibitor (IC50 = 11.9 nM) [1]. Pure URB754 does not inhibit MAGL. This contrasts sharply with the dual FAAH/MAGL inhibitor JZL195, which exhibits genuine and potent inhibition of both enzymes (FAAH IC50 = 2 nM, MAGL IC50 = 4 nM) [2] and is free from such confounding impurities.

Monoacylglycerol lipase (MAGL) Chemical impurity Bis(methylthio)mercurane

URB754 Does Not Inhibit COX Enzymes, Distinguishing It from NSAIDs

URB754 does not inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 100 µM . This is a stark contrast to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or indomethacin, which potently inhibit these enzymes (e.g., IC50 values often in the low micromolar to nanomolar range) [1]. This lack of COX activity means URB754 will not confound studies where prostaglandin-mediated inflammation is a key variable.

Cyclooxygenase (COX) Prostaglandin synthesis Non-steroidal anti-inflammatory drugs (NSAIDs)

Strategic Use Cases for URB754 in Endocannabinoid Research Based on Its Differentiated Profile


Negative Control for MAGL Inhibition Studies

Given its lack of MAGL inhibition in brain preparations, URB754 serves as an ideal negative control compound when validating MAGL-dependent effects observed with selective inhibitors like JZL184. By demonstrating that URB754 fails to recapitulate JZL184's effects, researchers can confirm the target specificity of the observed phenotype [1].

Investigating the Role of Endocannabinoid Metabolic Impurities

URB754 is a valuable tool for studying the impact of chemical impurities on biological assays. The identification of bis(methylthio)mercurane as the active contaminant [2] highlights the importance of rigorous quality control in chemical biology. Researchers can use pure vs. impure batches of URB754 to dissect true structure-activity relationships.

Experiments Requiring a Weak CB1 Binder with No COX Activity

In studies focused on endocannabinoid tone where potent CB1 activation or COX inhibition must be avoided, URB754's weak CB1 binding (IC50 = 3.8 µM) and lack of COX inhibition make it a suitable tool to control for non-specific effects without confounding the primary pathways of interest.

Technical Documentation Hub

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